1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at position 2 and a methyl group at position 3 of the pyrazole ring gives this compound unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization with an appropriate reagent, forms the pyrazole ring . Industrial production methods often involve optimizing these reactions to maximize yield and purity, using catalysts and specific reaction conditions such as temperature and pressure control .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .
Scientific Research Applications
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets.
Agrochemicals: It has been studied for its herbicidal activity, particularly in controlling weed growth in agricultural settings.
Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding domains, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
2-Fluorodeschloroketamine: This compound also contains a fluorophenyl group but differs in its overall structure and pharmacological effects.
Pyridine-Thiazole Hybrids: These compounds share some structural similarities but have different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-9(12)6-14(13-7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3 |
InChI Key |
GHQMSWTZPZVKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2=CC=CC=C2F |
Origin of Product |
United States |
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